1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are known to have versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety .Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : Research has explored the synthesis of related compounds, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, using anthranilamide and isocyanates. This process involves steps like reflux in methanol or stirring in acetonitrile, leading to intermediate compounds which are then cyclized with an organic base (Chern et al., 1988).
Antimicrobial Properties : Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have been synthesized and evaluated for their antimicrobial activities. These findings suggest the potential of related compounds in antimicrobial research (El‐Kazak & Ibrahim, 2013).
Biological Activity and Toxicity Prediction : Studies on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, which share a similar structural framework, have used computer prediction models for biological activity and acute toxicity. This research can guide the development of new compounds with potential applications in treating neurological disorders and male reproductive issues (Danylchenko et al., 2016).
Chemical Reactivity and Applications
Reactivity Studies : The reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines has been examined, providing insights into the synthesis of novel compounds. Such studies are crucial in expanding the understanding of the chemical behavior of similar compounds (Pfeiffer et al., 1999).
Antibacterial Evaluation : Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating 1,2,4-triazolo[4,3-c]quinazoline, has shown promising antibacterial properties. This suggests potential applications in developing antibacterial agents (Gineinah, 2001).
Potential for Polyfunctional Molecules : The synthesis of [1,2,4]triazoloquinazoline and [1,2,4]‐triazolo‐1,4‐benzodiazepine derivatives indicates the possibility of creating polyfunctional molecules with diverse applications in medicinal chemistry (Gatta et al., 1993).
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Compounds in this class have been found to exhibit antiviral and antimicrobial activities . They might interact with various enzymes or receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Some compounds in this class have shown to inhibit the replication of viruses .
Properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O3S/c1-16(2)12-13-31-23(35)19-11-10-17(22(34)27-18-8-6-7-9-18)14-20(19)32-24(31)29-30-25(32)36-15-21(33)28-26(3,4)5/h10-11,14,16,18H,6-9,12-13,15H2,1-5H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIOQXFJXOFQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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